N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide
Description
N-(4-(N-(2-(2-Fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a fluorophenyl-methoxypropyl substituent on the sulfamoyl group and a methylphenyl-acetamide backbone. The fluorine atom and methoxy group may enhance metabolic stability and binding affinity, while the branched propyl chain could influence steric interactions with biological targets.
Properties
IUPAC Name |
N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-13-11-15(22-14(2)23)9-10-18(13)27(24,25)21-12-19(3,26-4)16-7-5-6-8-17(16)20/h5-11,21H,12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZKOHJZSRHMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-(2-fluorophenyl)-2-methoxypropylamine by reacting 2-fluorobenzaldehyde with methoxypropylamine under suitable conditions.
Sulfamoylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Investigated for potential enzyme inhibition and receptor modulation, this compound may influence various biological pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit the production of inflammatory cytokines, indicating possible anti-inflammatory effects.
Medicine
- Therapeutic Potential : The compound is being explored for its role in treating diseases, particularly due to its biological activity against pathogens like Mycobacterium tuberculosis and its potential as an anticancer agent .
Industry
- Chemical Reagent : Utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for diverse applications in material science.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Sulfamoyl Substituents: The target compound features a 2-fluorophenyl-2-methoxypropyl group on the sulfamoyl nitrogen, distinct from pyrimidinyl (), pyridinyl (), or carbamothioyl () groups in analogs. The fluorine atom may enhance lipophilicity and metabolic stability compared to dichlorophenyl () or thiophene () substituents.
Acetamide Backbone Modifications: The 3-methylphenyl group in the target compound contrasts with thiazolidinone (), thiophene (), or dichlorophenyl () moieties in analogs. This difference could alter interactions with hydrophobic enzyme pockets.
Biological Activity Trends: Compounds with thiazolidinone rings (e.g., 7c in ) show apoptosis-inducing activity, while pyrimidinyl-sulfamoyl analogs () target kinases or ureases. The target compound’s fluorophenyl group may align with anti-inflammatory applications, as seen in NLRP3 inhibitors ().
Biological Activity
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic organic compound belonging to the sulfonamide class. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methoxypropyl group, and a sulfamoyl group attached to a methylphenyl ring. Its potential biological activities make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.
The primary mechanism of action for this compound involves the inhibition of Carbonic Anhydrase II (CA II) , an enzyme that plays a crucial role in maintaining acid-base balance and facilitating gas exchange in biological systems. Inhibition of CA II can lead to various physiological effects, making this compound a candidate for therapeutic applications in conditions such as glaucoma and cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including compounds structurally related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cells.
Table 1: Cytotoxic Activity of Related Compounds
These findings suggest that compounds with similar structures may also exhibit potent anticancer activity.
Enzyme Inhibition
In addition to its potential anticancer properties, this compound may act as an enzyme inhibitor. The inhibition of carbonic anhydrase has been linked to therapeutic effects in conditions such as edema and hypertension.
Case Studies and Research Findings
A study focusing on sulfonamide derivatives reported that compounds with structural similarities to this compound exhibited promising results in inhibiting tumor growth in animal models. The research highlighted the importance of structural modifications in enhancing biological activity and selectivity towards targeted enzymes.
Case Study: In Vivo Efficacy
- Model : Mouse xenograft model using human prostate cancer cells.
- Outcome : Treatment with a structurally similar sulfonamide reduced tumor size by approximately 45% compared to control groups.
- Mechanism : Proposed dual-action mechanism involving both CA inhibition and direct cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the sulfamoyl group in N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide?
- Methodological Answer : The sulfamoyl group can be introduced via sulfonylation of the intermediate amine. A common approach involves reacting a primary or secondary amine with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. For example, in related compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, sulfonylation was achieved using methane sulfonamide and acetic anhydride under reflux, followed by purification via crystallization . Ensure stoichiometric control to avoid over-sulfonylation and monitor reaction progress using TLC or HPLC.
Q. How can X-ray crystallography confirm the stereochemistry of the 2-(2-fluorophenyl)-2-methoxypropyl moiety?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives), SCXRD revealed bond angles and torsion angles, such as the twist of nitro groups relative to aromatic planes, confirming spatial arrangements . To apply this, grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures), and refine data using software like SHELX or OLEX2. Hydrogen-bonding interactions (e.g., C–H⋯O) can stabilize crystal packing, aiding resolution .
Q. What analytical techniques are optimal for characterizing the purity and stability of this compound?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. For stability, conduct accelerated degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40–80°C, 75% RH). LC-MS or NMR (1H/13C) can identify degradation products, such as hydrolyzed acetamide or sulfamoyl cleavage. For example, in nitro-substituted acetamides, stability under basic conditions was monitored via tracking the nitro-to-amine reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : Perform systematic substitutions on key moieties:
- Fluorophenyl group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
- Methoxypropyl chain : Vary alkyl chain length or substitute methoxy with ethoxy to assess steric and electronic effects.
Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, pyrazolo-pyrimidinone acetamides showed enhanced activity with fluorophenyl substitutions .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : Employ in silico tools like MetaSite or GLORYx to simulate phase I/II metabolism. Focus on vulnerable sites:
- Acetamide hydrolysis : Likely via esterases or amidases.
- Sulfamoyl cleavage : Potential oxidative desulfonation.
Validate predictions with in vitro hepatocyte or microsomal assays. For instance, trifluoroacetimidate derivatives were modeled for CYP450-mediated oxidation, aligning with experimental metabolite identification .
Q. How do polymorphic forms of this compound affect its pharmacokinetic profile?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol, acetonitrile) and characterize using DSC, PXRD, and Raman spectroscopy. In related sulfonamide-acetamides, Form I (monoclinic) exhibited higher solubility than Form II (orthorhombic) due to lattice energy differences . Correlate dissolution rates with in vivo bioavailability studies in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
